molecular formula C8H8FNO2 B2858224 Ethyl 2-fluoroisonicotinate CAS No. 123412-95-3

Ethyl 2-fluoroisonicotinate

Cat. No. B2858224
M. Wt: 169.155
InChI Key: ROKPQNOTIZSSOF-UHFFFAOYSA-N
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Patent
US09125937B2

Procedure details

To a stirred solution of 1.0 M lithium aluminium hydride in anhydrous tetrahydrofuran (7.00 mL, 7.00 mmol) was added at −50° C., under argon, a solution of compound 28 (1.19 g, 7.00 mmol) in anhydrous tetrahydrofuran (10 mL). After 15 min, water (7 mL), a 3.0 N aqueous sodium hydroxide solution (7 mL) and water (7 mL) were added successively to the mixture until no more gas evolution was observed. After return back to room temperature, a brine solution (10 mL) was added. The mixture was extracted with dichloromethane (3×10 mL). The organic layers were combined, dried on magnesium sulfate, filtered and evaporated under reduced pressure. The residue was chromatographed (Al2O3, CH2Cl2) to give compound 29 (0.45 g, 3.50 mmol) as a beige solid. Yield 51%; Rf (Al2O3, CH2Cl2) 0.32; mp 61-63° C.; IR (KBr) ν 1074, 1273, 1420, 1618, 3100-3400 cm−1; 1H NMR (200 MHz, CDCl3) δ 3.81 (se, 1H), 4.75 (s, 2H), 6.96 (s, 1H), 7.14 (m, 1H), 8.07 (d, 1H, J=5.1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
brine
Quantity
10 mL
Type
solvent
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][N:18]=1)[C:11](OCC)=[O:12].O.[OH-].[Na+]>O1CCCC1.[Cl-].[Na+].O>[F:7][C:8]1[CH:9]=[C:10]([CH2:11][OH:12])[CH:16]=[CH:17][N:18]=1 |f:0.1.2.3.4.5,8.9,11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.19 g
Type
reactant
Smiles
FC=1C=C(C(=O)OCC)C=CN1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
brine
Quantity
10 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed (Al2O3, CH2Cl2)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.5 mmol
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.